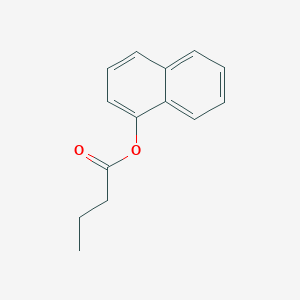

1-Naphthyl butyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97269. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-6-14(15)16-13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVJNRXPRQKFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062851 | |

| Record name | .alpha.-Naphthyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3121-70-8 | |

| Record name | α-Naphthyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3121-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Naphthyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Naphthyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 1-naphthalenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-Naphthyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UZL9U0CIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 1-Naphthyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying 1-Naphthyl butyrate, a key chemical intermediate. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the chemical pathways and workflows involved.

Introduction

This compound is an ester of 1-naphthol and butyric acid. It is a valuable compound in various research and development applications. The synthesis and purification of this ester are critical steps in ensuring its suitability for downstream applications, demanding high purity and yield. This guide explores the most common and effective methods for its preparation and purification.

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The choice of method often depends on factors such as the availability of starting materials, desired purity, and scalability of the reaction. The most prevalent methods include acylation of 1-naphthol with butyryl chloride or butyric anhydride, and Steglich esterification.

Acylation of 1-Naphthol with Butyryl Chloride

This is a widely used and efficient method for the synthesis of this compound. The reaction involves the nucleophilic attack of the hydroxyl group of 1-naphthol on the electrophilic carbonyl carbon of butyryl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Pathway:

Figure 1: Synthesis of this compound via Acylation with Butyryl Chloride.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1-naphthol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add a suitable base, such as pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add butyryl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Acylation of 1-Naphthol with Butyric Anhydride

An alternative to using butyryl chloride, butyric anhydride offers a less corrosive option, with acetic acid being the byproduct. This reaction is often catalyzed by an acid or a base.

Reaction Pathway:

Figure 2: Synthesis of this compound using Butyric Anhydride.

Experimental Protocol:

-

Reaction Setup: Combine 1-naphthol (1.0 eq) and butyric anhydride (1.5 eq) in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Reaction: Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester.

Steglich Esterification

This method is particularly useful for substrates that are sensitive to harsh conditions as it proceeds at room temperature. It utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like DMAP.

Reaction Pathway:

Figure 3: Steglich Esterification for this compound Synthesis.

Experimental Protocol:

-

Reaction Setup: Dissolve 1-naphthol (1.0 eq), butyric acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.

-

Addition of Coupling Agent: Cool the solution to 0 °C and add DCC or EDC (1.2 eq) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Filter off the precipitated dicyclohexylurea (DCU) or the water-soluble urea byproduct from EDC.

-

Extraction and Washing: Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification of this compound

The crude product obtained from any of the synthesis methods requires purification to remove unreacted starting materials, byproducts, and catalysts. The primary methods for purifying the liquid this compound are vacuum distillation and column chromatography. For solid impurities, recrystallization can be employed.

Vacuum Distillation

Given that this compound is a liquid with a relatively high boiling point, vacuum distillation is the preferred method for purification on a larger scale. This technique allows for distillation at a lower temperature, preventing thermal decomposition.

Experimental Workflow:

Figure 4: Workflow for the Purification of this compound by Vacuum Distillation.

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation.

-

Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.

-

Applying Vacuum: Gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied vacuum. Discard the initial forerun and the high-boiling residue.

Column Chromatography

For smaller scale purification and for removing non-volatile impurities, column chromatography is highly effective.

Experimental Protocol:

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect the fractions and monitor them by TLC.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization

If the crude product is a solid or contains solid impurities, recrystallization can be an effective purification method. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Solvent Selection: Identify a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration: If there are insoluble impurities, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of this compound. Note that actual results may vary depending on the specific reaction conditions and scale.

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Key Reagents | Typical Reaction Time | Typical Yield (%) | Purity before Purification (%) |

| Acylation with Butyryl Chloride | 1-Naphthol, Butyryl Chloride, Pyridine | 4-6 hours | 85-95 | ~90 |

| Acylation with Butyric Anhydride | 1-Naphthol, Butyric Anhydride, DMAP | 2-4 hours | 80-90 | ~85 |

| Steglich Esterification | 1-Naphthol, Butyric Acid, DCC/EDC, DMAP | 12-24 hours | 70-85 | ~80 |

Table 2: Comparison of Purification Methods for this compound

| Purification Method | Key Parameters | Typical Recovery (%) | Final Purity (%) |

| Vacuum Distillation | Pressure: 1-10 mmHg, Temperature: 140-160 °C | 80-90 | >98 |

| Column Chromatography | Stationary Phase: Silica Gel, Mobile Phase: Hexane/Ethyl Acetate | 70-85 | >99 |

| Recrystallization | Solvent: e.g., Ethanol/Water | 60-80 | >99 (if solid) |

Conclusion

The synthesis and purification of this compound can be achieved through various reliable methods. The choice of the synthetic route depends on the specific requirements of the application, including cost, scalability, and desired purity. Acylation with butyryl chloride generally offers the highest yields in a shorter reaction time. For purification, vacuum distillation is suitable for larger quantities, while column chromatography provides the highest purity for smaller-scale applications. Careful execution of these protocols will ensure the production of high-quality this compound for research and development purposes.

An In-depth Technical Guide to 1-Naphthyl Butyrate for Biological Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Naphthyl butyrate and its application as a key substrate in biological assays. The information is intended to assist researchers in the effective design and execution of experiments, particularly in the fields of cell biology, hematology, and toxicology.

Physicochemical Properties of this compound

This compound, also known as α-Naphthyl butyrate, is an ester substrate widely used for the detection of non-specific esterase activity.[1] Its chemical and physical properties are crucial for its handling, storage, and use in experimental settings.

| Property | Value | References |

| IUPAC Name | naphthalen-1-yl butanoate | [2][3][4] |

| Synonyms | Butanoic acid 1-naphthyl ester, Butyric acid 1-naphthyl ester, α-Naphthyl butyrate | [2][5][6] |

| CAS Number | 3121-70-8 | [2][5][6] |

| Molecular Formula | C₁₄H₁₄O₂ | [2][4][5] |

| Molecular Weight | 214.26 g/mol | [2][4][5][6] |

| Appearance | Clear yellow to colorless liquid | [3][6][7] |

| Density | 1.091 g/mL at 20°C | [5][6][7] |

| Boiling Point | 125-130°C at 1 mmHg | [4][5][6][7] |

| Flash Point | 62°C (143.6°F) - closed cup | [4][6][8] |

| Solubility | Immiscible in water. Soluble in ethanol (100 mg/mL). | [4][6][9] |

| Storage Temperature | -20°C | [5][6][7] |

| Purity | ≥97.5% to ≥99% (GC) | [3][4][6] |

Application in Biological Assays: Non-Specific Esterase Staining

The primary application of this compound is in cytochemical and histochemical staining to detect non-specific esterase activity. This technique is particularly valuable for the identification of monocytes and macrophages, which exhibit strong esterase activity.[1] The reaction can be inhibited by sodium fluoride (NaF), a characteristic that helps differentiate monocytic esterase from that found in granulocytes.[1]

Principle of the Assay

The assay is based on a two-step enzymatic and chemical reaction. First, intracellular non-specific esterases hydrolyze the this compound substrate. This enzymatic cleavage releases butyric acid and 1-naphthol (also referred to as α-naphthol).[1][10] The liberated 1-naphthol is then immediately coupled with a diazonium salt (e.g., from parafuchsin) present in the staining solution.[1] This coupling reaction forms a highly colored, insoluble precipitate at the site of enzyme activity, allowing for microscopic visualization.[1]

Detailed Experimental Protocol: α-Naphthyl Butyrate Esterase (α-NBE) Stain

This protocol is adapted from standard cytochemical staining methods for blood or bone marrow smears.[1]

Reagent Preparation

The procedure requires the preparation of a fresh working solution immediately before use.[1] The components typically include:

-

Fixative: Formaldehyde-based solution.[1]

-

Diazotization Solution: Pararosaniline solution.[1]

-

Sodium Nitrite Solution. [1]

-

Phosphate Buffer. [1]

-

α-Naphthyl Butyrate Solution: The substrate, typically dissolved in a suitable solvent.[1]

-

Counterstain: Methyl green solution is commonly used.[1]

-

(For Inhibition Test) Sodium Fluoride (NaF) Solution. [1]

Working Staining Solution (Example for Dip Staining):

-

Prepare Diazonium Salt: Mix 0.1 mL of Diazotization solution and 0.1 mL of Sodium Nitrite solution. Let stand for 2 minutes.[1]

-

Buffer Preparation: Add 40 mL of Phosphate buffer to a dyeing vat.[1]

-

Combine: Pour the prepared diazonium salt solution into the buffer and mix well.[1]

-

Add Substrate: Add 2 mL of the α-Naphthyl butyrate solution and mix gently. The working solution should appear as an opaque milky white liquid.[1]

For NaF Inhibition Test: Add 1.3 mL of NaF solution to a separate, identically prepared working solution.[1]

Staining Procedure

-

Fixation: Fix the air-dried cell smear in the fixative solution for 30 to 60 seconds. Rinse with distilled water and let it dry.[1]

-

Incubation: Immerse the fixed slide in the freshly prepared working staining solution. Incubate for 60 minutes at room temperature. In colder temperatures, incubation at 37°C is recommended.[1]

-

Rinsing: After incubation, rinse the slide thoroughly with distilled water and air dry.[1]

-

Counterstaining: Apply the methyl green solution for 1-2 minutes to stain the cell nuclei.[1]

-

Final Rinse and Dry: Rinse again with distilled water and allow the slide to air dry completely before microscopic examination.[1]

Interpretation of Results

-

Positive Reaction: Monocytes and macrophages will show a strong, diffuse, reddish-brown granular precipitate in the cytoplasm.[1]

-

Negative Reaction: Granulocytes at all stages of development will be negative.[1]

-

Variable Reaction: Mature T-lymphocytes may show punctate (dot-like) positive granules. B-lymphocytes are negative.[1]

-

NaF Inhibition: The positive reaction in monocytes will be significantly reduced or completely absent in the slide treated with sodium fluoride.[1]

Safety and Handling

This compound is classified as a combustible liquid.[8] It should be kept away from heat, sparks, open flames, and hot surfaces.[8] Standard laboratory personal protective equipment, including safety glasses and gloves, should be worn during handling.[8] Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, typically at -20°C for long-term stability.[6][7][8]

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. alpha-Naphthyl butyrate | C14H14O2 | CID 76571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 334950010 [thermofisher.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound Manufacturer in Mumbai, Maharashtra- Best Price [nacchemical.com]

- 6. esterase substrate, ≥99% (GC), liquid | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 98% | CAS 3121-70-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. fishersci.com [fishersci.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. chem.libretexts.org [chem.libretexts.org]

1-Naphthyl butyrate mechanism of esterase hydrolysis.

An In-Depth Technical Guide to the Esterase-Mediated Hydrolysis of 1-Naphthyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a diverse group of hydrolase enzymes that play a critical role in the metabolism of a wide array of endogenous and exogenous compounds, including a significant percentage of therapeutic drugs.[1][2] These enzymes catalyze the cleavage of ester bonds, a fundamental reaction in both the activation of prodrugs and the detoxification of active compounds.[1][3] Among the various substrates used to study esterase activity, this compound serves as a key chromogenic substrate for the non-specific detection of these enzymes in both quantitative assays and histochemical staining.[4][5]

This technical guide provides a comprehensive overview of the core mechanism behind the esterase-catalyzed hydrolysis of this compound. It details the enzymatic process at the molecular level, presents available quantitative data, outlines key experimental protocols, and discusses the broader implications for drug development and biomedical research.

The Core Mechanism: Catalytic Triad Hydrolysis

The hydrolysis of this compound by esterases, particularly carboxylesterases, proceeds via a well-characterized mechanism involving a catalytic triad within the enzyme's active site.[6][7] This triad typically consists of three amino acid residues: a nucleophile (most commonly Serine), a base (Histidine), and an acid (Aspartate or Glutamate).[6][8][9] These residues work in concert to form a charge-relay network that facilitates the cleavage of the ester bond through covalent catalysis.[6]

The process can be broken down into two main stages:

-

Acylation: The catalytic cycle begins with the deprotonation of the Serine residue by the Histidine, which is stabilized by the acidic residue. This activates the Serine hydroxyl group, turning it into a potent nucleophile. The activated Serine then attacks the carbonyl carbon of the this compound substrate. This leads to the formation of a transient, high-energy tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site.[6][10] The intermediate then collapses, releasing the α-naphthol leaving group and forming a covalent acyl-enzyme intermediate, where the butyryl group is attached to the Serine residue.[9][10]

-

Deacylation: A water molecule enters the active site and is, in turn, activated by the Histidine residue, which acts as a general base. The resulting hydroxide ion performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate. This intermediate quickly collapses, breaking the covalent bond between the enzyme and the butyryl group. Butyric acid is released as the final product, and the catalytic triad is regenerated to its original state, ready to begin another catalytic cycle.[6][9][10]

References

- 1. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pscientifics.com [pscientifics.com]

- 5. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic triad - Wikipedia [en.wikipedia.org]

- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arts.units.it [arts.units.it]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Naphthyl Butyrate: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Naphthyl butyrate, a commonly used substrate for the detection of non-specific esterase activity. The guide covers critical safety data, handling precautions, and detailed experimental protocols. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge for the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a clear yellow liquid.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 3121-70-8 | [1][2] |

| Molecular Formula | C₁₄H₁₄O₂ | [1][3] |

| Molecular Weight | 214.26 g/mol | [1][2] |

| Appearance | Clear yellow liquid | [1] |

| Density | 1.091 g/mL at 20 °C | [1][2] |

| Boiling Point | 125-130 °C at 1 mm Hg | [1][2] |

| Flash Point | 117.2 °C (closed cup) | [1] |

| Solubility | Soluble in ethanol (100 mg/mL) | [2] |

| Storage Temperature | -20°C | [2] |

Safety and Hazard Information

This compound is classified as a combustible liquid.[4] The following table summarizes its hazard classification and associated precautionary statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Flammable liquids (Category 4) | Not applicable | Warning | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Data sourced from multiple safety data sheets.

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to ensure safety when working with this compound.

Engineering Controls

Ensure adequate ventilation in the work area, especially in confined spaces.[4]

Personal Protective Equipment

A comprehensive approach to personal protection involves the use of the following equipment:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Recommended glove materials include natural rubber, butyl rubber, nitrile rubber, and neoprene.[5]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[4] If dusts are generated, a particle filter respirator is recommended.[4]

Storage and Incompatibilities

Store in a cool, dry, and well-ventilated place.[4] Keep containers tightly closed and away from heat, sparks, and open flames.[4] this compound is incompatible with bases.[4]

Accidental Release and First Aid Measures

Accidental Release

In case of a spill, remove all sources of ignition.[4] Absorb the spill with an inert absorbent material such as sand, silica gel, acid binder, or universal binder, and collect it into a suitable, closed container for disposal.[4]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Ingestion: Clean mouth with water and get medical attention.[5]

Experimental Protocol: α-Naphthyl Butyrate Esterase Staining

This compound is a key substrate in the non-specific esterase stain, a cytochemical technique used to identify monocytes and macrophages in blood and bone marrow smears. The principle of this assay is the enzymatic hydrolysis of this compound by esterases to form α-naphthol. The α-naphthol then couples with a diazonium salt to produce an insoluble, colored precipitate at the site of enzyme activity.[1][4]

Reagents

-

Fixative solution (e.g., Formaldehyde)

-

Diazotization solution (e.g., Pararosaniline)

-

Sodium nitrite solution

-

Phosphate buffer

-

α-Naphthyl butyrate solution (substrate)

-

Counterstain (e.g., Methyl green)

Staining Procedure

-

Fixation: Fix the air-dried blood or bone marrow smear in the fixative solution for 30-60 seconds. Rinse with distilled water and allow to air dry.[1]

-

Working Solution Preparation: Prepare the staining working solution immediately before use by mixing the diazotization solution, sodium nitrite solution, phosphate buffer, and α-Naphthyl butyrate solution according to the specific kit instructions.[1]

-

Incubation: Cover the smear with the working solution and incubate at room temperature for 60 minutes.[1]

-

Rinsing: Rinse the slide thoroughly with distilled water.

-

Counterstaining: Apply the counterstain for 1-2 minutes to stain the nuclei of the cells.[1]

-

Final Rinse and Mounting: Rinse the slide with distilled water, allow it to air dry, and then mount with a coverslip for microscopic examination.

Caption: Experimental workflow for α-Naphthyl Butyrate Esterase Staining.

Biochemical Context and Signaling Pathways

The hydrolysis of this compound by cellular esterases releases two products: α-naphthol and butyrate. While α-naphthol is used for cytochemical localization, the butyrate molecule is a short-chain fatty acid with significant biological activities, making it highly relevant for researchers in drug development. Butyrate is a known inhibitor of histone deacetylases (HDACs) and can also activate specific G-protein coupled receptors (GPCRs), such as GPR41 and GPR43 (also known as FFAR3 and FFAR2).[6] These actions can modulate gene expression and various downstream signaling pathways.

Caption: Signaling pathways influenced by the hydrolysis product of this compound.

The inhibition of HDACs by butyrate leads to hyperacetylation of histones, altering chromatin structure and modulating the expression of genes involved in processes such as inflammation, cell cycle progression, and apoptosis.[6] The activation of GPR41 and GPR43 by butyrate has been shown to play a role in regulating metabolism and inflammatory responses.[6] These pleiotropic effects of butyrate are of significant interest in various fields of drug discovery, including oncology and metabolic diseases.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 3. Butyrate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pscientifics.com [pscientifics.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review [frontiersin.org]

The Historical Development and Application of 1-Naphthyl Butyrate as a Histochemical Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl butyrate has carved a significant niche in the realm of histochemistry and clinical diagnostics as a key substrate for the detection of non-specific esterases. Its application has been particularly pivotal in the fields of hematology for the cytochemical identification of monocytes and in broader research for the localization of esterase activity in various tissues. This technical guide provides a comprehensive overview of the historical development of this compound, from its conceptual origins to its modern-day applications, with a focus on the underlying chemical principles, experimental protocols, and quantitative data.

Historical Development: A Journey from Acetate to Butyrate

The story of this compound is intrinsically linked to the broader development of enzyme histochemistry, a field pioneered by George Gomori in the mid-20th century. His work laid the foundation for visualizing enzyme activity directly within tissue sections.

A significant milestone in the specific context of non-specific esterase staining was the work of Braunstein in 1959, who first suggested the use of a-naphthyl acetate as a substrate to identify a distinctive esterase activity in monocytes. This was a crucial step towards the cytochemical differentiation of leukocyte populations. The technique was further refined in the same year by Davis and Ornstein, who introduced the use of hexazotized pararosaniline as a coupling agent, which became a cornerstone of the method.

A pivotal moment in the evolution of this technique came with the work of Ansley and colleagues. They discovered that the butyrate ester of α-naphthol, this compound, offered significant advantages over the acetate form. Their research demonstrated that the butyrate side chain resulted in a more stable substrate and produced a more intense and localized staining reaction, particularly in monocytes. This finding was instrumental in the development of automated differential white blood cell counters.

The timeline below illustrates the key developments in the history of non-specific esterase staining leading to the adoption of this compound.

Principle of the Staining Reaction

The histochemical detection of non-specific esterase activity using this compound is a two-step enzymatic reaction. First, the esterase present in the cell hydrolyzes the this compound substrate, releasing 1-naphthol. Subsequently, the liberated 1-naphthol couples with a diazonium salt, typically freshly prepared hexazotized pararosaniline, to form a highly colored, insoluble azo dye at the site of enzyme activity. This precipitate is then visualized under a microscope.[1][2][3]

The reaction can be summarized as follows:

A key diagnostic feature of this stain is its differential inhibition by sodium fluoride (NaF). The esterase activity in monocytes is typically inhibited by NaF, whereas the esterase activity in T-lymphocytes is resistant to inhibition.[1] This differential sensitivity allows for further discrimination between cell types.

Quantitative Data: Enzyme Kinetics

While this compound is widely used as a qualitative histochemical substrate, quantitative data on its enzymatic hydrolysis by various esterases are less commonly reported. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are crucial parameters for understanding the affinity of an enzyme for its substrate and its catalytic efficiency. The available data for the hydrolysis of this compound and related substrates by different esterases are summarized below. It is important to note that direct kinetic data for this compound is limited in the readily available literature, and often data for the analogous substrate, 1-naphthyl acetate, is used as a proxy.

| Enzyme Source | Substrate | Km | Vmax | Conditions | Reference |

| Rat Nasal Carboxylesterase | This compound | Approx. same as human | - | - | [2] |

| Human Nasal Carboxylesterase | This compound | Approx. same as rat | - | - | [2] |

Note: The exact Km and Vmax values for rat and human nasal carboxylesterase with this compound were not specified in the cited abstract, only that the Km was approximately the same for both.

For comparative purposes, kinetic data for other esterase substrates are provided below:

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Conditions |

| Porcine Liver Esterase | Ethyl Butyrate | 0.08 | 400 U/ml | pH 8.0, 25°C |

| Ovine Liver Carboxylesterase ESB3 | p-Nitrophenyl Acetate | 0.658 | - | - |

Experimental Protocols

The following sections provide detailed methodologies for the non-specific esterase stain using this compound, as compiled from various sources.[1][2][3]

Preparation of Reagents

-

Fixative: Buffered formalin acetone or other suitable fixative.

-

Pararosaniline Solution: A stock solution of pararosaniline hydrochloride in 2N HCl.

-

Sodium Nitrite Solution: A freshly prepared aqueous solution of sodium nitrite (typically 4%).

-

Phosphate Buffer: A 0.1 M phosphate buffer, pH 6.0-7.4.

-

Substrate Solution: this compound dissolved in a suitable solvent like acetone or ethylene glycol monoethyl ether.

-

Counterstain: Mayer's hematoxylin or other suitable nuclear counterstain.

-

Sodium Fluoride Solution (for inhibition): An aqueous solution of sodium fluoride (typically 4%).

Working Solution Preparation

A fresh working solution should be prepared immediately before use.

-

Diazotization of Pararosaniline: Mix equal volumes of the pararosaniline solution and the sodium nitrite solution. Allow the mixture to stand for 1-2 minutes to allow for the formation of the diazonium salt (hexazotized pararosaniline).

-

Incubation Medium: Add the freshly prepared diazonium salt to the phosphate buffer. Then, add the this compound substrate solution to the buffered diazonium salt solution and mix gently. The final pH of the incubation medium is critical and should be in the optimal range for the esterase being studied (typically pH 6.0-6.3 for monocyte esterase).

-

Inhibition Control: For the sodium fluoride inhibition test, prepare a separate incubation medium that also contains sodium fluoride at a final concentration of approximately 1.5 mg/mL.

Staining Procedure

-

Fixation: Fix air-dried blood or bone marrow smears in the chosen fixative for 30-60 seconds. Rinse gently with distilled water and allow to air dry.

-

Incubation: Immerse the slides in or cover the smears with the freshly prepared incubation medium. Incubate at room temperature or 37°C for 30-60 minutes.

-

Rinsing: Rinse the slides thoroughly with distilled water.

-

Counterstaining: Counterstain the nuclei with Mayer's hematoxylin for 1-2 minutes.

-

Final Rinsing and Mounting: Rinse the slides with distilled water, allow to air dry completely, and mount with a suitable mounting medium.

Interpretation of Results

-

Positive Reaction: Sites of non-specific esterase activity will show a reddish-brown, granular precipitate.

-

Monocytes: Typically exhibit a strong, diffuse positive reaction that is inhibited by sodium fluoride.

-

T-Lymphocytes: May show a few discrete, punctate positive granules that are resistant to sodium fluoride inhibition.

-

Granulocytes, Erythrocytes, and Megakaryocytes: Generally show little to no staining.

Workflow and Logical Relationships

The entire process, from sample preparation to final analysis, can be visualized as a structured workflow.

Synthesis of this compound

For research and developmental purposes, this compound can be synthesized in the laboratory. The most common method involves the esterification of 1-naphthol with butyryl chloride or butyric anhydride in the presence of a base catalyst.

A general synthetic scheme is as follows:

Conclusion

This compound remains a valuable and widely used substrate in histochemistry and clinical diagnostics. Its development represents a significant advancement in the cytochemical differentiation of cells, particularly in hematology. Understanding its historical context, the chemical principles of its application, and the detailed experimental protocols are essential for researchers, scientists, and drug development professionals who utilize this important tool. While a wealth of qualitative information exists, further research to establish a comprehensive database of kinetic parameters for the hydrolysis of this compound by various esterases would be a valuable contribution to the field.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. alpha-Naphthyl butyrate carboxylesterase activity in human and rat nasal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Core of 1-Naphthyl Butyrate Esterase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl butyrate esterase activity refers to the enzymatic hydrolysis of the synthetic substrate this compound into 1-naphthol and butyric acid. This reaction is catalyzed by a group of enzymes known as carboxylesterases (EC 3.1.1.1), which are ubiquitously expressed in various tissues and play crucial roles in both endogenous metabolism and the detoxification of xenobiotics. The activity is particularly prominent in human monocytes, where it serves as a cytochemical marker for their identification.[1][2] This technical guide provides an in-depth exploration of the biochemical basis of this compound esterase activity, including its enzymatic kinetics, inhibition, relevant experimental protocols, and its role in cellular processes.

Enzymatic Reaction and Kinetics

The fundamental reaction catalyzed by this compound esterase is the cleavage of the ester bond in this compound. The resulting product, 1-naphthol, can be coupled with a diazonium salt to produce a colored precipitate, a principle widely used in histochemical staining.[3]

General Reaction Scheme

Caption: Enzymatic hydrolysis of this compound.

Quantitative Enzyme Kinetics

The kinetic parameters of carboxylesterases that hydrolyze this compound vary depending on the enzyme source (species and tissue) and the specific isozyme. Human carboxylesterase 1 (hCE1) and 2 (hCE2) are the two major forms involved in drug metabolism.[4][5][6] While hCE1 is predominantly found in the liver, hCE2 is highly expressed in the small intestine.[4][6] Monocytes also exhibit significant this compound esterase activity.[1]

| Enzyme Source | Isozyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Reference |

| Human Nasal Mucosa | Carboxylesterase | This compound | ~100 | Not Reported | Not Reported | [4] |

| Rat Nasal Mucosa | Carboxylesterase | This compound | ~100 | Not Reported | Not Reported | [4] |

| Human Monocytes | Carboxylesterase | Not Specified | Not Reported | Not Reported | Not Reported | |

| Recombinant hCE1 | p-Nitrophenyl acetate | 750 | 382 nmol/min/mg (Control) | Not Reported | [5] | |

| Recombinant hCE1 N79Q | p-Nitrophenyl acetate | 750 | Not Reported | Not Reported | [5] |

Note: Data for this compound as a substrate for purified human carboxylesterase isozymes is limited in the reviewed literature. The data for p-nitrophenyl acetate is included for comparative purposes.

Inhibition of this compound Esterase Activity

Various compounds can inhibit this compound esterase activity. This inhibition can be reversible or irreversible and is a key characteristic used in research and diagnostics.

Key Inhibitors

-

Sodium Fluoride (NaF): A well-known inhibitor of monocyte-specific esterase activity.[1][2] This property is utilized in hematology to differentiate monocytic leukemias. The inhibition is not absolute and is dependent on the concentration and incubation time.

-

Organophosphates: Compounds like diisopropylfluorophosphate (DFP) are potent irreversible inhibitors of serine hydrolases, including carboxylesterases.[3]

-

Carbamates: Carbamate-containing compounds can act as covalent inhibitors of carboxylesterases.[3]

Quantitative Inhibition Data

| Inhibitor | Enzyme Source | Isozyme | Substrate | IC₅₀ | K_i_ | Inhibition Type | Reference |

| Sodium Fluoride | Human Monocytes | Carboxylesterase | This compound | Not specified | Not specified | Not specified | [1][2] |

| p-Nitrophenyl butyrate | Rat Nasal Mucosa | Carboxylesterase | This compound | Not specified | Not specified | Competitive | [4] |

| JZL184 | Recombinant hCE1 | p-Nitrophenyl valerate | Not specified | 0.42 µM | Covalent | [3] | |

| URB597 | Recombinant hCE1 | p-Nitrophenyl valerate | Not specified | 0.45 µM | Covalent | [3] | |

| JZL184 | Recombinant hCE2 | p-Nitrophenyl valerate | Not specified | 2.3 µM | Covalent | [3] | |

| URB597 | Recombinant hCE2 | p-Nitrophenyl valerate | Not specified | 0.39 µM | Covalent | [3] |

Physiological and Pathophysiological Roles

While this compound is an artificial substrate, the carboxylesterases that hydrolyze it are involved in critical physiological and pathophysiological processes.

Lipid Metabolism

Carboxylesterases, including those active on this compound, play a significant role in lipid metabolism by hydrolyzing triglycerides, cholesterol esters, and other lipid esters. This activity is crucial for maintaining lipid homeostasis.[7][8] Dysregulation of carboxylesterase activity has been linked to metabolic disorders such as obesity and fatty liver disease.[7]

Inflammation and Immune Response

Carboxylesterase 1 (CES1) is expressed in macrophages and is implicated in modulating inflammatory responses.[9][10] Silencing of CES1 in human THP-1 macrophages has been shown to perturb genes regulated by PPARγ/RXR and RAR/RXR, affecting signaling pathways involved in cholesterol homeostasis and inflammation.[10] Specifically, CES1 knockdown can lead to reduced transcription of CYP27A1 and LXRα, suggesting a role in the CYP27A1-LXRα-ABCA1 signaling axis.[10]

Caption: Putative role of CES1 in macrophage signaling.

Drug Metabolism

Human carboxylesterases, particularly hCE1 and hCE2, are critical in the metabolism of a wide range of ester-containing drugs, acting as a "first-pass" metabolic barrier.[4][6] They are responsible for the activation of many prodrugs (e.g., oseltamivir, irinotecan) and the detoxification of others.[6] Genetic polymorphisms in CES genes can lead to significant interindividual variability in drug response.[1]

Experimental Protocols

Cytochemical Staining for this compound Esterase Activity in Monocytes

This method is a standard procedure for identifying monocytes in blood or bone marrow smears.

Principle: The esterase in monocytes hydrolyzes this compound. The released 1-naphthol couples with a diazonium salt (e.g., hexazotized pararosaniline) to form a colored precipitate at the site of enzyme activity.[3]

Reagents:

-

Fixative (e.g., citrate-acetone-formaldehyde)

-

Phosphate Buffer (0.15 M, pH 6.3)

-

This compound solution (dissolved in a suitable solvent like ethylene glycol monomethyl ether)[1]

-

Hexazotized Pararosaniline solution (freshly prepared)[1]

-

Counterstain (e.g., Methyl Green)

-

Sodium Fluoride solution (for inhibition control)

Procedure:

-

Prepare blood or bone marrow smears and allow them to air dry.

-

Fix the smears in the fixative solution for 30-60 seconds.[3]

-

Rinse thoroughly with deionized water.

-

Prepare the incubation mixture by combining the phosphate buffer, this compound solution, and freshly prepared hexazotized pararosaniline.

-

For the inhibition control, pre-incubate a separate slide in sodium fluoride solution for 45 minutes before adding it to an incubation mixture also containing sodium fluoride.[1][2]

-

Incubate the slides in the respective incubation mixtures at room temperature for 60 minutes.[3]

-

Rinse the slides with deionized water.

-

Counterstain with Methyl Green for 1-2 minutes.[3]

-

Rinse, air dry, and examine under a microscope.

Expected Results: Monocytes will show a diffuse, reddish-brown granular staining in the cytoplasm, which will be absent or significantly reduced in the slide treated with sodium fluoride.[3] Lymphocytes may show focal dot-like staining that is resistant to sodium fluoride.[2]

Caption: Workflow for cytochemical staining.

Spectrophotometric Assay for Quantitative Analysis

This assay allows for the quantitative measurement of this compound esterase activity in cell lysates or purified enzyme preparations.

Principle: The rate of formation of 1-naphthol from the hydrolysis of this compound is monitored continuously. The 1-naphthol produced is coupled with a chromogenic diazonium salt, and the increase in absorbance of the resulting colored product is measured over time.[11]

Reagents:

-

Phosphate Buffer (e.g., 50 mM, pH 7.4)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Diazonium salt solution (e.g., Fast Blue RR salt)[11]

-

Cell lysate or purified enzyme solution

-

(Optional) Inhibitor stock solutions

Procedure:

-

Prepare a reaction mixture in a cuvette containing the phosphate buffer and the diazonium salt solution.

-

Add the cell lysate or purified enzyme to the cuvette and mix.

-

Initiate the reaction by adding the this compound substrate.

-

Immediately place the cuvette in a spectrophotometer and record the change in absorbance at the appropriate wavelength (e.g., 510 nm for the diazo dye complex with Fast Blue RR salt) over a set period.[11]

-

The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance vs. time plot.

-

To determine kinetic parameters (K_m_ and V_max_), the assay is repeated with varying concentrations of the substrate.

-

For inhibition studies, the assay is performed in the presence of various concentrations of the inhibitor.

Data Analysis:

-

The rate of reaction is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the colored product, c is the concentration, and l is the path length of the cuvette.

-

Kinetic parameters (K_m_ and V_max_) are determined by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.

-

Inhibition constants (K_i_ and IC₅₀) are determined by analyzing the reaction rates in the presence of the inhibitor.

Caption: Workflow for spectrophotometric assay.

Purification of Human Monocyte Carboxylesterase

This protocol provides a general framework for the purification of carboxylesterase from human monocytes.

Principle: The membrane-associated carboxylesterase is solubilized using a non-ionic detergent and then purified using a series of chromatographic techniques based on charge, size, and affinity.

Procedure Outline:

-

Monocyte Isolation: Isolate human peripheral blood monocytes using density gradient centrifugation followed by counterflow centrifugation elutriation.

-

Solubilization: Extract the membrane-localized carboxylesterase from the isolated monocytes using a non-ionic detergent such as Triton X-100.

-

Ion-Exchange Chromatography: Apply the solubilized protein extract to a DEAE-cellulose column. Elute the bound proteins with a salt gradient. Collect fractions and assay for this compound esterase activity.

-

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step and apply them to a Sephacryl S-300 column to separate proteins based on size. Collect fractions and assay for activity.

-

Hydroxylapatite Chromatography: Further purify the active fractions using a hydroxylapatite column.

-

High-Performance Liquid Chromatography (HPLC): The final purification step can be performed using HPLC to obtain a highly purified enzyme preparation.

-

Purity Assessment: Analyze the purity of the final enzyme preparation using SDS-PAGE.

Conclusion

This compound esterase activity, primarily attributed to carboxylesterases, is a cornerstone of monocyte identification and a valuable tool for studying a class of enzymes with profound implications in human health and disease. From its role in lipid metabolism and inflammation to its critical function in drug activation and detoxification, the study of this enzymatic activity continues to provide valuable insights for researchers, scientists, and drug development professionals. The detailed protocols and compiled data in this guide serve as a comprehensive resource for the further investigation and application of this compound esterase activity.

References

- 1. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alpha-Naphthyl butyrate carboxylesterase activity in human and rat nasal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Silencing Carboxylesterase 1 in Human THP-1 Macrophages Perturbs Genes Regulated by PPARγ/RXR and RAR/RXR: Downregulation of CYP27A1-LXRα Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-Naphthyl Butyrate in the Cytochemical Identification of Monocytic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification and characterization of monocytic cells are fundamental in hematology, immunology, and oncology research. One of the most established and reliable methods for this purpose is the cytochemical staining for non-specific esterase (NSE) activity using 1-Naphthyl butyrate as a substrate. This technical guide provides an in-depth overview of the core principles, experimental protocols, and interpretative criteria for the use of this compound in identifying monocytes and their precursors. A key diagnostic feature, the inhibition of the enzymatic reaction by sodium fluoride (NaF), is also extensively detailed, providing a robust method to differentiate monocytic esterase from that present in other hematopoietic cells. This document is intended to serve as a comprehensive resource for laboratory professionals to ensure accurate and reproducible results in the cytochemical analysis of hematopoietic cells.

Core Principles of this compound Esterase Staining

The identification of monocytic cells using this compound relies on the detection of non-specific esterase (NSE) activity, an enzyme abundant in the cytoplasm of monocytes and macrophages.[1] The terms α-Naphthyl butyrate and this compound are used interchangeably in literature and refer to the same substrate. The underlying principle of this cytochemical stain is an enzyme-substrate reaction that results in a visible colored precipitate at the site of enzyme activity.[2][3]

The reaction proceeds in two main steps:

-

Enzymatic Hydrolysis: In an alkaline environment, the non-specific esterase present in monocytic cells hydrolyzes the substrate, this compound, into 1-naphthol and butyric acid.[2][3]

-

Chromogenic Coupling: The liberated 1-naphthol then immediately couples with a diazonium salt (e.g., Fast Garnet GBC or hexazotized pararosaniline) present in the staining solution. This coupling reaction forms a highly colored, insoluble precipitate at the site of the enzymatic activity.[2][3][4] The resulting colored deposits, typically reddish-brown, are then visualized within the cytoplasm of the cells using light microscopy.[3][5]

A crucial aspect of this staining technique for the specific identification of monocytes is the use of sodium fluoride (NaF) as an inhibitor.[6][7][8] The esterase activity in monocytes is highly sensitive to and is inhibited by NaF.[1][6][9] In contrast, the esterase activity found in other cell types, such as T-lymphocytes, is resistant to NaF inhibition.[6][7] Therefore, performing the staining procedure in parallel with and without NaF allows for the definitive identification of monocytic cells.

Data Presentation: Reactivity of Hematopoietic Cells to this compound Esterase Staining

The following table summarizes the expected cytochemical reactions of various hematopoietic cells to this compound esterase staining, both with and without the presence of the inhibitor, sodium fluoride.

| Cell Type | This compound Esterase Reaction | Reaction with Sodium Fluoride (NaF) Inhibition |

| Monocytes & Macrophages | Strong, diffuse, reddish-brown cytoplasmic granules[2][10] | Complete or significant inhibition of the reaction[6][7][8] |

| Monoblasts | Positive reaction, may be weaker than mature monocytes[5] | Inhibition of the reaction |

| Granulocytes (Neutrophils, Eosinophils, Basophils) | Negative[2][5] | Not applicable |

| T-Lymphocytes | Focal, dot-like, or punctate paranuclear staining[2][6] | Reaction is resistant to inhibition[6][7] |

| B-Lymphocytes | Negative[2] | Not applicable |

| Megakaryocytes & Platelets | Negative to weakly positive[2] | Not applicable |

| Erythroblasts | Negative | Not applicable |

Note: The intensity of the staining reaction can vary depending on the cell's maturity and metabolic state.

Experimental Protocols

The following is a detailed protocol for the cytochemical staining of this compound esterase. This protocol is a synthesis of commonly used methods and may require optimization based on specific laboratory conditions and reagents.

Reagents

-

Phosphate Buffer: (0.1 M, pH 6.3-7.0)[4]

-

Substrate Solution: this compound (dissolved in a suitable solvent like acetone or ethanol)[5]

-

Diazonium Salt: Fast Garnet GBC or Pararosaniline solution with Sodium Nitrite[3][4][5]

-

Sodium Fluoride (NaF) Solution: For the inhibition test[3]

-

Counterstain: Mayer's Hematoxylin or Methyl Green[3]

-

Mounting Medium: Aqueous or permanent mounting medium

Staining Procedure

-

Specimen Preparation: Prepare fresh peripheral blood or bone marrow smears. Air dry the smears completely.[2]

-

Fixation: Fix the smears in the chosen fixative for 30-60 seconds.[2][3] Rinse gently with distilled water and allow to air dry.

-

Incubation Medium Preparation (perform fresh):

-

Without NaF: Prepare the incubation medium by mixing the phosphate buffer, this compound substrate solution, and the diazonium salt solution according to the manufacturer's instructions or a validated laboratory protocol.

-

With NaF (Inhibition): Prepare a parallel incubation medium as described above, but add sodium fluoride to the final concentration specified in the protocol (e.g., 1.5 mg/mL).[11]

-

-

Incubation: Place the fixed smears in the incubation medium (with and without NaF on separate slides) and incubate at room temperature (or 37°C) in the dark for 45-60 minutes.[2]

-

Washing: After incubation, rinse the slides thoroughly with running tap water for several minutes.[12]

-

Counterstaining: Counterstain the smears with Mayer's Hematoxylin or Methyl Green for 1-2 minutes to visualize the cell nuclei.[2][3]

-

Final Wash and Mounting: Rinse the slides with distilled water, allow them to air dry completely, and then mount with a coverslip using an appropriate mounting medium.

-

Microscopic Examination: Examine the slides under a light microscope.

Interpretation of Results

-

Positive Reaction: The presence of reddish-brown, diffuse granules in the cytoplasm indicates esterase activity.[3]

-

Monocyte Identification: Cells showing a strong positive reaction that is absent in the corresponding NaF-treated slide are identified as monocytic cells.

-

T-Lymphocyte Identification: Cells exhibiting a focal, dot-like positive reaction that persists in the NaF-treated slide are likely T-lymphocytes.

-

Negative Reaction: The absence of the colored precipitate indicates a lack of significant esterase activity.

Mandatory Visualizations

Enzymatic Reaction Pathway

Caption: Enzymatic hydrolysis of this compound and subsequent chromogenic coupling reaction.

Experimental Workflow

Caption: Step-by-step workflow for this compound esterase staining.

Conclusion

The this compound esterase stain is a powerful and specific tool for the identification of monocytic cells in hematological and research settings. Its reliability is significantly enhanced by the parallel use of sodium fluoride to confirm the monocytic origin of the esterase activity. By adhering to standardized protocols and understanding the underlying biochemical principles, researchers and clinicians can confidently utilize this classic cytochemical technique for the accurate characterization of cell populations, which is critical for disease diagnosis, monitoring, and in the development of novel therapeutics.

References

- 1. Differences in nonspecific esterase from normal and leukemic monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. pscientifics.com [pscientifics.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. scispace.com [scispace.com]

- 7. rupress.org [rupress.org]

- 8. [ON THE INHIBITION OF ESTERASE ACTIVITY IN BLOOD MONOCYTES BY SODIUM FLUORIDE] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monocyte nonspecific esterase. Enzymologic characterization of a neutral serine esterase associated with myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Demonstration of acid alpha naphthyl acetate esterase activity in bovine lymphocytes and monocytes or macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential sodium fluoride sensitivity of alpha-naphthyl acetate esterase in human, bovine, canine, and murine monocytes and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

An In-Depth Technical Guide on the Enzymatic Kinetics of 1-Naphthyl Butyrate Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic kinetics of 1-Naphthyl butyrate hydrolysis, a crucial assay for characterizing the activity of various esterase enzymes. This document details the underlying kinetic principles, experimental protocols for determining key kinetic parameters, and a summary of available data for relevant enzymes.

Introduction to this compound Hydrolysis

This compound is a synthetic ester substrate commonly used to measure the activity of carboxylesterases, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The enzymatic hydrolysis of this compound yields 1-naphthol and butyric acid. The production of 1-naphthol can be monitored spectrophotometrically, typically by its reaction with a diazonium salt to form a colored azo dye, making it a convenient method for studying enzyme kinetics. Understanding the kinetics of this reaction is essential for characterizing enzyme function, screening for inhibitors, and in drug development processes where esterase activity is a key factor in drug metabolism.

Core Principles: Michaelis-Menten Kinetics

The hydrolysis of this compound by esterases generally follows Michaelis-Menten kinetics. This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).

The overall reaction can be depicted as:

E + S ⇌ ES → E + P

where:

-

E is the enzyme

-

S is the substrate (this compound)

-

ES is the enzyme-substrate complex

-

P are the products (1-naphthol and butyric acid)

The Michaelis-Menten equation is expressed as:

V₀ = (Vmax * [S]) / (Km + [S])

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. It is dependent on the enzyme concentration.

-

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.

A graphical representation of the Michaelis-Menten kinetics is shown below.

Figure 1: Michaelis-Menten model for this compound hydrolysis.

Quantitative Data on Enzymatic Hydrolysis of this compound

The following table summarizes the available kinetic parameters for the hydrolysis of this compound and related substrates by relevant enzymes. It is important to note that specific Vmax values are often dependent on the specific experimental conditions and enzyme purity, and are therefore not always reported in a standardized manner.

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax | Notes |

| Carboxylesterase | Rat Nasal Mucosa | alpha-Naphthyl butyrate | ~0.05 | Not specified | The Km is significantly less than that for dibasic esters.[1] |

| Carboxylesterase | Human Nasal Mucosa | alpha-Naphthyl butyrate | ~0.05 | Not specified | Activity is substantially lower than in rat nasal extracts.[1] |

| Acetylcholinesterase (AChE) | Human | Acetylthiocholine | ~0.1 | Not specified | 1-Naphthyl esters are used as substrates, but specific kinetic data for this compound is not readily available. |

| Butyrylcholinesterase (BChE) | Human | Butyrylthiocholine | ~0.4 | Not specified | 1-Naphthyl esters are used as substrates, but specific kinetic data for this compound is not readily available. |

Experimental Protocol: Spectrophotometric Assay for this compound Hydrolysis

This protocol outlines a detailed methodology for determining the kinetic parameters (Km and Vmax) of an esterase using this compound as a substrate. The principle of this assay is the enzymatic hydrolysis of this compound to 1-naphthol. The 1-naphthol produced then reacts with a diazonium salt (e.g., Fast Blue RR Salt) to form a colored product that can be quantified spectrophotometrically.[2]

Reagents and Materials

-

Enzyme solution: Purified or partially purified esterase of interest.

-

Buffer: 50 mM Sodium Phosphate Buffer, pH 7.4.

-

Substrate stock solution: 10 mM this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Diazonium salt solution: 1 mg/mL Fast Blue RR Salt in distilled water (prepare fresh).

-

Stopping reagent (optional): 10% (w/v) Sodium Dodecyl Sulfate (SDS).

-

Spectrophotometer and cuvettes or a microplate reader.

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic assay.

Figure 2: Experimental workflow for determining kinetic parameters.

Detailed Assay Procedure

-

Prepare Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final substrate concentrations in the assay (e.g., from 0.1x to 10x the expected Km).

-

Set up the Reaction: In a microplate well or a cuvette, add the following in order:

-

Sodium Phosphate Buffer (to bring the final volume to 1 mL)

-

Substrate working solution

-

-

Pre-incubate: Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the Reaction: Add a small, fixed amount of the enzyme solution to the reaction mixture to start the reaction. Mix gently.

-

Incubation: Incubate the reaction for a fixed period of time during which the reaction rate is linear (e.g., 10-30 minutes).

-

Stop the Reaction (Optional but Recommended for Endpoint Assays): Add the stopping reagent (e.g., SDS) to terminate the enzymatic reaction.

-

Color Development: Add the freshly prepared Fast Blue RR Salt solution to the reaction mixture and incubate for 10-15 minutes at room temperature to allow for color development.

-

Measure Absorbance: Measure the absorbance of the resulting colored product at the appropriate wavelength (typically around 510 nm for the azo dye formed with Fast Blue RR).

-

Blank Correction: Prepare a blank for each substrate concentration containing all components except the enzyme. Subtract the absorbance of the blank from the absorbance of the corresponding sample.

Data Analysis

-

Calculate the Concentration of 1-Naphthol: Use a standard curve of known concentrations of 1-naphthol reacted with the diazonium salt to convert the absorbance values into the concentration of product formed.

-

Calculate the Initial Velocity (V₀): Divide the concentration of 1-naphthol formed by the reaction time to obtain the initial velocity for each substrate concentration. Express V₀ in units such as µmol/min or nmol/min.

-

Determine Km and Vmax:

-

Michaelis-Menten Plot: Plot V₀ versus the substrate concentration [S]. The data should follow a hyperbolic curve. Vmax is the asymptote of this curve, and Km is the substrate concentration at which V₀ is half of Vmax.

-

Lineweaver-Burk Plot: For a more accurate determination of Km and Vmax, a double reciprocal plot can be used. Plot 1/V₀ versus 1/[S]. This should yield a straight line with the following equation: 1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

-

The y-intercept is 1/Vmax.

-

The x-intercept is -1/Km.

-

The slope is Km/Vmax.

-

-

Conclusion

The enzymatic hydrolysis of this compound is a robust and versatile assay for characterizing esterase activity. By following the detailed protocol and data analysis procedures outlined in this guide, researchers can accurately determine the kinetic parameters Km and Vmax. This information is fundamental for understanding enzyme-substrate interactions, elucidating mechanisms of enzyme inhibition, and for the preclinical evaluation of drug candidates that are metabolized by or target esterase enzymes. While specific kinetic data for all esterases with this compound may not be readily available, the methodologies presented here provide a solid framework for generating this critical information in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Alpha-Naphthyl Butyrate Esterase Staining of Blood Smears

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the cytochemical staining of non-specific esterase activity in blood and bone marrow smears using alpha-Naphthyl butyrate as a substrate. This technique is valuable for the identification and differentiation of monocytes and macrophages, which exhibit strong enzymatic activity, from other hematopoietic cells.

Principle of the Method

The alpha-Naphthyl butyrate esterase stain is a cytochemical reaction that identifies non-specific esterase enzymes present in the cytoplasm of certain blood cells.[1][2][3] The enzymatic reaction involves the hydrolysis of the substrate, alpha-Naphthyl butyrate, by the esterase at an alkaline pH to yield alpha-naphthol.[1][2][3] This liberated alpha-naphthol then couples with a diazonium salt, such as pararosaniline, to form a highly colored, insoluble precipitate at the site of enzyme activity.[1][2][3] Monocytes and macrophages show a strong, diffuse positive reaction, which appears as red-brown granules in the cytoplasm.[2][3] This reaction can be inhibited by the addition of sodium fluoride (NaF), a characteristic feature that aids in the specific identification of monocytic cells.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the alpha-Naphthyl butyrate esterase staining protocol.

| Parameter | Value | Notes |

| Fixation Time | 30 - 60 seconds | Use 10% Neutral Buffered Formalin. |

| Incubation Time | 60 minutes | At room temperature. Can be incubated at 37°C in colder climates.[1] |

| Counterstain Time | 1 - 2 minutes | Using 0.5% Methyl Green solution. |

| pH of Buffer | ~7.6 | For the incubation step. |

| Working Solution Stability | Use within 10 minutes of preparation | Fresh preparation is crucial for optimal results.[1][2] |

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the staining procedure.

Reagent Preparation

1. 10% Neutral Buffered Formalin (Fixative)

-

To prepare 1 liter:

-

Formaldehyde (37-40% solution): 100 ml

-

Distilled water: 900 ml

-

Sodium phosphate, monobasic (NaH₂PO₄·H₂O): 4 g

-

Sodium phosphate, dibasic (anhydrous) (Na₂HPO₄): 6.5 g[5]

-

-

Dissolve the phosphate salts in the distilled water before adding the formaldehyde. Store at room temperature.

2. Phosphate Buffer (pH ~7.6)

-

This buffer is used for preparing the incubation medium. While commercial kits provide a pre-made buffer, a standard phosphate buffer at the appropriate pH can be prepared in the lab. Note that some protocols are based on concentrated buffers that require dilution.[1]

3. Pararosaniline Solution (4%)

-

Pararosaniline hydrochloride: 4 g

-

2N Hydrochloric acid: 100 ml

-

Warm gently to dissolve. Filter and store at room temperature.

4. Sodium Nitrite Solution (4%)

-

Sodium nitrite (NaNO₂): 4 g

-

Distilled water: 100 ml

-

Prepare fresh daily.

5. Alpha-Naphthyl Butyrate Substrate Solution

-

Alpha-Naphthyl butyrate is soluble in ethanol.[6] A stock solution can be prepared by dissolving alpha-Naphthyl butyrate in ethanol to a concentration of 100 mg/mL.[6] This stock solution is then diluted in the working incubation medium.

6. 0.5% Methyl Green Solution (Counterstain)

-

To prepare 100 ml:

-

Mix to dissolve.

Staining Procedure

This protocol is adapted for a "drop" or "drip" staining method.

1. Smear Preparation and Fixation

-

Prepare thin blood or bone marrow smears on clean glass slides and allow them to air dry completely.

-